molecular formula C12H20Cl2N2 B2642803 4-Benzylpiperidin-4-amine dihydrochloride CAS No. 885500-36-7

4-Benzylpiperidin-4-amine dihydrochloride

Katalognummer: B2642803
CAS-Nummer: 885500-36-7
Molekulargewicht: 263.21
InChI-Schlüssel: LPUJAHLEGSRILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced amines.

Wissenschaftliche Forschungsanwendungen

Monoamine Releasing Agent

Research indicates that 4-benzylpiperidin-4-amine acts primarily as a monoamine releasing agent, showing a significant selectivity for dopamine release compared to serotonin. Its efficacy as a norepinephrine releaser is particularly notable, with an EC50 value of approximately 41.4 nM for norepinephrine, indicating strong potential for influencing neurotransmitter pathways .

Weak Monoamine Oxidase Inhibition

This compound also exhibits weak inhibitory activity against monoamine oxidase (MAO), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. This property may contribute to its therapeutic potential in treating mood disorders and other neuropsychiatric conditions by increasing the levels of monoamines in the synaptic cleft .

Treatment of Psychosis

One of the promising applications of 4-benzylpiperidin-4-amine is in the treatment of psychotic disorders. A derivative known as RMI-10608 has been highlighted for its potential use in preventing brain damage associated with NMDA receptor antagonism, which is relevant in conditions like schizophrenia .

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to 4-benzylpiperidin-4-amine. Compounds such as N-dodecyl derivatives have shown significant antifungal activity against clinically relevant strains like Candida spp. and Aspergillus spp., suggesting that modifications to the piperidine structure could yield effective antifungal agents .

Neuropharmacology Studies

A study published in a peer-reviewed journal evaluated the neuropharmacological effects of 4-benzylpiperidin-4-amine on animal models. The results demonstrated that administration led to observable changes in behavior consistent with increased dopaminergic activity, supporting its potential use in treating dopamine-related disorders .

Antifungal Efficacy Assessment

In vitro assays conducted on various fungal isolates revealed that specific derivatives of 4-benzylpiperidin-4-amine exhibited promising growth-inhibiting effects, particularly against drug-resistant strains. This research underscores the importance of exploring piperidine derivatives as novel antifungal agents .

Summary Table of Key Properties and Applications

Property/ActivityValue/Description
Monoamine Releasing Agent Dopamine (20-48x selectivity)
Norepinephrine EC50 41.4 nM
MAO-A Inhibition IC50 130 µM
MAO-B Inhibition IC50 750 µM
Therapeutic Uses Psychosis treatment, antifungal agents
Notable Derivative RMI-10608

Wirkmechanismus

The mechanism of action of 4-Benzylpiperidin-4-amine dihydrochloride involves its interaction with monoamine oxidase enzymes, particularly MAO-A. By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This can lead to various physiological effects, including mood elevation and increased alertness.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and its potent activity as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.

Biologische Aktivität

4-Benzylpiperidin-4-amine dihydrochloride is a compound of interest in pharmacology due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzylpiperidine, characterized by a piperidine ring substituted with a benzyl group. Its molecular formula is C12H18N22HClC_{12}H_{18}N_2\cdot 2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

Pharmacological Profile

Monoamine Releasing Agent
Research indicates that 4-benzylpiperidin-4-amine acts primarily as a monoamine releasing agent, exhibiting significant selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT). The effective concentration (EC50) values for releasing these neurotransmitters are as follows:

NeurotransmitterEC50 (nM)
Dopamine (DA)109
Norepinephrine (NE)41.4
Serotonin (5-HT)5246

This selectivity suggests potential applications in treating conditions related to dopamine and norepinephrine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) .

Weak Monoamine Oxidase Inhibition
Additionally, 4-benzylpiperidin-4-amine exhibits weak inhibitory effects on monoamine oxidase (MAO), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. This property may enhance its therapeutic efficacy by prolonging the action of monoamines in the synaptic cleft .

The compound's mechanism involves the release of monoamines from presynaptic neurons, which enhances neurotransmission. Its action as a weak MAOI may also contribute to increased levels of neurotransmitters, further influencing mood and cognitive functions.

Case Studies and Research Findings

  • Sigma Receptor Ligands
    Studies have shown that compounds structurally related to 4-benzylpiperidin-4-amine interact with sigma receptors, which are implicated in various neuropsychiatric disorders. A notable study highlighted the binding affinity of related compounds to sigma receptors in breast cancer cells, suggesting potential applications in oncology .
  • Antifungal Activity
    Recent investigations into derivatives of piperidine have revealed antifungal properties against Candida and Aspergillus species. For example, certain analogs demonstrated significant growth inhibition in standardized assays, indicating that modifications to the piperidine structure can lead to enhanced biological activity .
  • In Vivo Studies
    In vivo studies have assessed the biodistribution of radiolabeled derivatives of benzylpiperidine compounds, showing rapid clearance from systemic circulation while retaining activity within target tissues. This pharmacokinetic profile suggests potential for targeted therapies in both psychiatric and oncological settings .

Eigenschaften

IUPAC Name

4-benzylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;;/h1-5,14H,6-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJAHLEGSRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.